molecular formula C21H18N2OS B14544961 Thiourea, N-(2-benzoylphenyl)-N'-(2-methylphenyl)- CAS No. 61964-67-8

Thiourea, N-(2-benzoylphenyl)-N'-(2-methylphenyl)-

Cat. No.: B14544961
CAS No.: 61964-67-8
M. Wt: 346.4 g/mol
InChI Key: DWGWUEJTPQTBPU-UHFFFAOYSA-N
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Description

Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- is an organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of benzoyl and methylphenyl groups attached to the thiourea core, which may impart unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- typically involves the reaction of 2-benzoylaniline with 2-methylaniline in the presence of thiourea. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A derivative with a single phenyl group.

    N,N’-Diphenylthiourea: A derivative with two phenyl groups.

Uniqueness

Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- is unique due to the presence of both benzoyl and methylphenyl groups, which can influence its reactivity and interactions. This structural complexity may result in distinct chemical and biological properties compared to simpler thiourea derivatives.

Properties

CAS No.

61964-67-8

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-benzoylphenyl)-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C21H18N2OS/c1-15-9-5-7-13-18(15)22-21(25)23-19-14-8-6-12-17(19)20(24)16-10-3-2-4-11-16/h2-14H,1H3,(H2,22,23,25)

InChI Key

DWGWUEJTPQTBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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